molecular formula C6H5Br B116778 Bromobenzene-d5 CAS No. 4165-57-5

Bromobenzene-d5

Cat. No.: B116778
CAS No.: 4165-57-5
M. Wt: 162.04 g/mol
InChI Key: QARVLSVVCXYDNA-RALIUCGRSA-N
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Mechanism of Action

Target of Action

Bromobenzene-d5 is a deuterated derivative of bromobenzene . It is primarily used as a starting material for organic synthesis to introduce deuterated phenyl groups into other compounds . It is also used in the manufacture of various deuterated active pharmaceutical ingredients (APIs), electronic components, and OLED displays .

Mode of Action

The mode of action of this compound is largely dependent on its use in specific applications. For instance, in the pharmaceutical industry, it is used to increase the half-life of the drug and reduce the pharmacokinetic effect, improve the metabolic stability of the drug, reduce the formation of toxic metabolites, and create the expected active metabolite . In the electronics industry, it is used in the manufacture of equipment to achieve goals such as making higher quality and longer-lasting displays .

Biochemical Pathways

It is known that this compound is used in the preparation of orthoterphenyl-d10 , which suggests it may be involved in various chemical reactions and pathways.

Pharmacokinetics

It is known that deuterated drugs, such as those that might use this compound, can have improved metabolic stability and reduced formation of toxic metabolites .

Result of Action

The result of this compound’s action can vary depending on its application. In the pharmaceutical industry, it can lead to increased drug safety and efficacy . In the electronics industry, it can contribute to the production of higher quality and longer-lasting displays .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. For instance, in NMR spectroscopy, if hydrogen is replaced with deuterium, a suitable and undisturbed solvent for NMR can be obtained . Additionally, the increasing use of electronic devices has led to a significant demand for this compound in the electronics industry .

Safety and Hazards

Bromobenzene-d5 is flammable and causes skin irritation and serious eye irritation . It is toxic to aquatic life with long-lasting effects . It should be stored in a well-ventilated place, away from heat, sparks, open flames, and hot surfaces .

Future Directions

Due to the greater advantages of Deuterated drugs over their non-Deuterated counterparts, some pharmaceutical companies have begun researching Deuterated drug molecules . Bromobenzene-d5 is used to treat diseases such as schizophrenia, hay fever, migraines, and Alzheimer’s . In the electronics industry, this compound is used in the manufacture of OLED displays .

Biochemical Analysis

Biochemical Properties

Bromobenzene-d5 interacts with various enzymes and proteins. It has been studied in the context of hepatotoxicity, where it interacts with liver marker enzymes such as aspartate transaminase, alanine transaminase, and alkaline phosphatase . It also interacts with antioxidant enzymes like reduced glutathione, superoxide dismutase, catalase, glutathione-S-transferase, and glutathione peroxidase .

Cellular Effects

This compound has a profound effect on various types of cells and cellular processes. It influences cell function by causing changes in liver marker enzymes, bilirubin, lipid peroxidation, and cytokines . It also affects total protein content, antioxidant levels, and histopathological conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It causes elevated levels of liver markers, lipid peroxidation, and cytokines, but deterioration in total protein content, antioxidant levels, and histopathological conditions .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that pre-treatment with beta-carotene significantly decreased the levels of liver markers, lipid peroxidation, and cytokines, while improving histo-architecture and increasing antioxidant levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, beta-carotene (10 mg/kg b.w. p.o.) was administered to rats for 9 days before intragastric intubation of bromobenzene (10 mmol/kg b.w.) .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromobenzene-d5 is synthesized by the bromination of benzene-d6. The process involves adding liquid bromine dropwise to a mixture of benzene-d6 and iron shavings. The mixture is then heated to maintain a faint boiling for about four hours. After cooling to room temperature, water is added to quench the reaction .

Industrial Production Methods: In industrial settings, this compound can be produced through an eco-friendly process involving the substitution of one of the C—H protons of the benzene ring with a highly reactive hypobromous acid generated in situ. This method involves activating a water-soluble brominating reagent with a mineral acid at elevated temperatures and atmospheric pressure .

Chemical Reactions Analysis

Types of Reactions: Bromobenzene-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Magnesium: Used in the formation of Grignard reagents.

Major Products:

    Phenylmagnesium Bromide: Formed from the reaction with magnesium.

    Various Coupled Products: Formed through palladium-catalyzed reactions.

Properties

IUPAC Name

1-bromo-2,3,4,5,6-pentadeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARVLSVVCXYDNA-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])Br)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50961874
Record name 1-Bromo(~2~H_5_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50961874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4165-57-5
Record name Bromobenzene-d5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4165-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromo(2H5)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo(~2~H_5_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50961874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromo(2H5)benzene
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is bromobenzene-d5 primarily used for in scientific research?

A1: this compound is primarily used as a deuterated solvent in various spectroscopic techniques like Nuclear Magnetic Resonance (NMR) [, , , , ] and infrared (IR) spectroscopy []. Its deuterated nature minimizes interference from solvent signals, allowing for clearer observation of the compounds being studied.

Q2: Can you provide some examples of how this compound is employed in chemical reactions?

A3: this compound serves as a valuable starting material in the synthesis of deuterium-labeled compounds. For example, it plays a crucial role in synthesizing deuterated versions of pharmaceutically relevant molecules like 2,5-Bis(4-amidinophenyl)furan and 2,5-Bis[4-(methoxyamidino)phenyl]furan []. These labeled compounds are vital for studying drug metabolism and other biological processes.

Q3: The research mentions studying molecular motions in liquids. How is this compound involved in this?

A4: Researchers utilized this compound, alongside its non-deuterated counterpart, to investigate the impact of pressure on molecular movements in liquids []. By analyzing the nuclear spin-lattice relaxation times of these compounds under varying pressures, they gained insights into how pressure affects the rotational and translational motions of molecules in liquid states.

Q4: One study mentions "resonance-enhanced multiphoton ionization (REMPI) spectroscopy." What role does this compound play in this technique?

A5: In REMPI spectroscopy, researchers employed this compound alongside bromobenzene to gain a deeper understanding of the vibrational modes within the molecules []. By comparing the spectra obtained from both the deuterated and non-deuterated forms, they could accurately assign vibrational bands and study isotopic shifts, providing detailed insights into the molecules' energy levels and vibrational characteristics.

Q5: The provided research highlights "methylaluminoxane (MAO)" in the context of olefin polymerization. What is the connection with this compound?

A6: The connection lies in understanding the interactions of MAO with neutral donors, a crucial aspect of olefin polymerization catalysis []. While this compound is not directly involved with MAO, it serves as the solvent in NMR studies investigating these interactions. The choice of solvent is crucial for accurate NMR analysis, and this compound, due to its deuterated nature, provides a clean background signal, enabling a clearer understanding of the MAO chemistry.

Q6: How is this compound contributing to research on hafnium complexes and their catalytic activity?

A7: this compound plays a key role as a solvent in studying the reactivity of cationic hafnium silyl complexes, particularly in sigma-bond metathesis reactions []. These reactions are significant in organometallic chemistry and catalysis. Using this compound as the solvent allows researchers to monitor the reaction progress and identify intermediate species using NMR spectroscopy, ultimately aiding in understanding the reaction mechanisms and catalytic properties of these hafnium complexes.

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